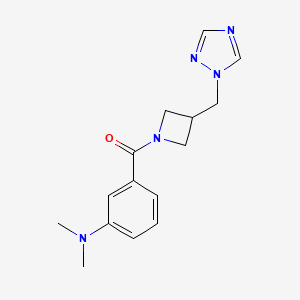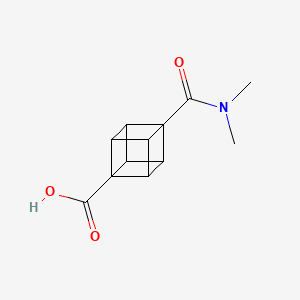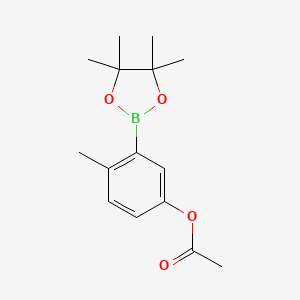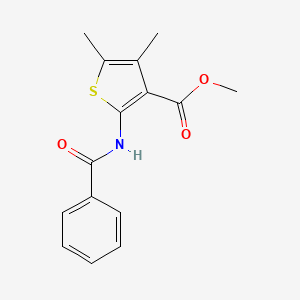![molecular formula C19H18N2O4S2 B2774660 2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 895461-42-4](/img/structure/B2774660.png)
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BMTA and is a member of the thiazole family of compounds. The unique structure of BMTA allows it to exhibit a range of biochemical and physiological effects that make it an attractive target for scientific research.
Scientific Research Applications
Antimalarial Activity
TCMDC-123525 has been identified as a compound with promising antimalarial activity . It has been tested against Plasmodium falciparum 3D7, the causative agent of the most severe form of malaria. The compound’s structure, featuring a quinazolinedione core, is conducive to this activity, and it has shown low toxicity in preliminary studies .
Anti-Proliferative Activity Against Cancer Cells
The compound has also been evaluated for its anti-proliferative activity against the MCF-7 cell line, a model for breast cancer research. This suggests potential applications in cancer therapy, particularly in targeting breast cancer cells .
Drug Discovery and Lead Optimization
In the realm of drug discovery , TCMDC-123525 serves as a lead compound for the synthesis of novel derivatives. The rational design and lead optimization based on its quinazolinedione pharmacophore can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Cytotoxicity Studies
The compound’s cytotoxic effects have been studied, providing valuable data for understanding its safety profile. This information is crucial for advancing TCMDC-123525 through the drug development pipeline, ensuring that any potential therapeutic agents are safe for human use .
Pharmacophore Modeling
TCMDC-123525’s quinazolinedione core is used in pharmacophore modeling to identify other compounds with similar biological activities. This application aids in the discovery of new molecules that could serve as antimalarials or anticancer agents .
Synthesis Using Greener Alternatives
The synthesis of TCMDC-123525 has been described using greener alternatives and low-cost chemicals. This approach not only makes the production process more sustainable but also potentially lowers the cost of any resulting medications .
Biological Activity Spectrum Analysis
The compound’s diverse range of biological activities, including antimicrobial, antihypertensive, antiviral, and anti-inflammatory properties, is being explored. This broad spectrum analysis can lead to the discovery of multiple therapeutic applications .
Allosteric Modulation Studies
TCMDC-123525 has been involved in studies to identify its role as a possible allosteric modulator . This research could provide insights into novel ways of regulating biological pathways, which is a significant area of interest in the development of targeted therapies .
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-13-18(14-8-10-15(25-2)11-9-14)21-19(26-13)20-17(22)12-27(23,24)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUJFJIWVAFXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
![2-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2774582.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B2774585.png)
![5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2774586.png)
![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2774591.png)

![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)
![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)